Cas no 2592-62-3 (6,9-Methano-2,4-benzodioxepin,6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-3-methyl-)
2592-62-3 structure
Product Name:6,9-Methano-2,4-benzodioxepin,6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-3-methyl-
Numero CAS:2592-62-3
MF:C11H10Cl6O2
MW:386.91389799118
CID:256795
PubChem ID:102854
Update Time:2025-04-19
6,9-Methano-2,4-benzodioxepin,6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-3-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6,9-Methano-2,4-benzodioxepin,6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-3-methyl-
- BAY 38920
- 2,4-Benzodioxepin, 6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-3-methyl-
- 6,7,8,9,10,10-Hexachloro-1,5,5a,6,9,9a-hexahydro-3-methyl-6,9-methano-2,4-benzdioxepin
- 6,7,8,9,10,10-hexachloro-3-methyl-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4-benzodioxepine
- AC1L2TPA
- Bayer 38920
- BRN 1323186
- ENT 25,700-X
- 6,7,8,9,10,10-Hexachloro-1,5,5a,6,9,9a-hexahydro-3-methyl-6,9-methano-2,4-benzodioxepin
- NS00126002
- 6,9-Methano-2,4-benzodioxepin, 6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-3-methyl-
- 2592-62-3
- DTXSID2041543
- 1,9,10,11,12,12-hexachloro-5-methyl-4,6-dioxatricyclo[7,2,1,0 2,8]dodec-10-ene
-
- Inchi: 1S/C11H10Cl6O2/c1-4-18-2-5-6(3-19-4)10(15)8(13)7(12)9(5,14)11(10,16)17/h4-6H,2-3H2,1H3
- Chiave InChI: VJWJSBXWCZQODM-UHFFFAOYSA-N
- Sorrisi: ClC12C(=C(C(C1(Cl)Cl)(C1COC(C)OCC12)Cl)Cl)Cl
Proprietà calcolate
- Massa esatta: 385.878
- Massa monoisotopica: 383.881
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 0
- Complessità: 428
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 18.5Ų
Proprietà sperimentali
- Densità: 1.67
- Punto di ebollizione: 404.4°C at 760 mmHg
- Punto di infiammabilità: 143.6°C
- Indice di rifrazione: 1.595
- PSA: 18.46000
- LogP: 4.45710
6,9-Methano-2,4-benzodioxepin,6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-3-methyl- Letteratura correlata
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
2592-62-3 (6,9-Methano-2,4-benzodioxepin,6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-3-methyl-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti